molecular formula C14H23N3O B13886406 4-Methyl-3-[2-(4-methylpiperazin-1-yl)ethoxy]aniline

4-Methyl-3-[2-(4-methylpiperazin-1-yl)ethoxy]aniline

Cat. No.: B13886406
M. Wt: 249.35 g/mol
InChI Key: QUYJRLFWDOJEER-UHFFFAOYSA-N
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Description

4-Methyl-3-[2-(4-methylpiperazin-1-yl)ethoxy]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a piperazine ring substituted with a methyl group and an ethoxy group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[2-(4-methylpiperazin-1-yl)ethoxy]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperazine and 3-nitroaniline.

    Nitration: The 3-nitroaniline undergoes nitration to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Alkylation: The resulting amine is then alkylated with 4-methylpiperazine in the presence of a base like potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[2-(4-methylpiperazin-1-yl)ethoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce secondary amines.

Scientific Research Applications

4-Methyl-3-[2-(4-methylpiperazin-1-yl)ethoxy]aniline has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of piperazine derivatives with biological targets.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[2-(4-methylpiperazin-1-yl)ethoxy]aniline involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)aniline: This compound shares a similar piperazine ring structure but lacks the ethoxy group.

    4-(4-Methylpiperazin-1-yl)methyl)aniline: Similar structure with a methyl group instead of an ethoxy group.

Uniqueness

4-Methyl-3-[2-(4-methylpiperazin-1-yl)ethoxy]aniline is unique due to the presence of both the ethoxy and piperazine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and other applications.

Properties

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

4-methyl-3-[2-(4-methylpiperazin-1-yl)ethoxy]aniline

InChI

InChI=1S/C14H23N3O/c1-12-3-4-13(15)11-14(12)18-10-9-17-7-5-16(2)6-8-17/h3-4,11H,5-10,15H2,1-2H3

InChI Key

QUYJRLFWDOJEER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)OCCN2CCN(CC2)C

Origin of Product

United States

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